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Compound of Interest

Compound Name:
6-(4-Chlorophenoxy)hexan-1-

amine

CAS No.: 200484-41-9

Cat. No.: B1341966 Get Quote

Executive Summary & Structural Logic
This guide provides a technical comparison of Chlorophenoxy Amine Analogs, a class of

pharmacophores widely investigated for their dual antimicrobial and cytotoxic properties. These

molecules combine a lipophilic chlorophenoxy tail (mimicking membrane-active lipids) with a

hydrophilic amine head group (facilitating solubility and target interaction).

The biological performance of these analogs is governed by the Structure-Activity Relationship

(SAR) of three critical domains:

The Aryl Core: Chlorine substitution (typically para) enhances lipophilicity and metabolic

stability.

The Linker: Alkyl chain length (

to

) dictates flexibility and membrane penetration depth.

The Amine Head: Cyclic amines (pyrrolidine, piperidine) vs. acyclic amines modulate basicity

(pKa) and hydrogen bonding potential.
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Experimental data consistently demonstrates a parabolic relationship between lipophilicity

(logP) and biological activity. Analogs that are too hydrophilic fail to penetrate cell membranes;

those that are too lipophilic become trapped in the lipid bilayer or precipitate, failing to reach

cytosolic targets.

Comparative Biological Performance[1]
The following data synthesizes performance metrics from representative SAR studies involving

p-chlorophenoxy alkyl amines. The comparison highlights the trade-off between Antimicrobial

Potency (MIC) and Mammalian Cytotoxicity (IC50).

Table 1: Comparative Efficacy Profile

Analog ID
Structure
Descripti
on

LogP
(Calc)

MIC: S.
aureus
(µg/mL)

MIC: E.
coli
(µg/mL)

IC50:
MCF-7
(µM)

Selectivit
y Index
(SI)

CPA-1

Morpholine

head, Ethyl

linker

2.1 (Low) > 64.0 > 128.0 > 100 N/A

CPA-2

Piperidine

head,

Propyl

linker

3.4 (Med) 4.0 16.0 12.5 3.1

CPA-3

Pyrrolidine

head, Butyl

linker

4.2 (High) 2.0 8.0 4.1 0.5 (Toxic)

Control

Ciprofloxac

in /

Doxorubici

n

N/A 0.5 0.25 1.2 > 50

Performance Analysis:

CPA-1 (Hydrophilic): Exhibits poor membrane permeability due to the morpholine oxygen (H-

bond acceptor) and short linker. It fails to accumulate in bacterial cells.
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CPA-2 (Balanced): Represents the optimal scaffold for antimicrobial applications. The propyl

linker and piperidine ring provide sufficient lipophilicity for membrane disruption without

inducing excessive cytotoxicity in mammalian cells (Moderate SI).

CPA-3 (Lipophilic): The pyrrolidine ring and longer butyl chain maximize membrane

interaction. While this yields the highest potency against E. coli (Gram-negative), it

drastically increases mammalian toxicity (low IC50 against MCF-7 breast cancer cells),

making it a candidate for anticancer therapy rather than infection control.

Mechanistic Insights
Understanding the mechanism of action is vital for optimizing these analogs. The primary mode

of action involves Membrane Depolarization and subsequent Reactive Oxygen Species (ROS)

generation.

Diagram 1: Mechanism of Action (Membrane Interaction)
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Caption: Pathway illustrating the progression from electrostatic attraction to membrane

disruption and oxidative stress-induced cell death.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating

controls.

Protocol A: Synthesis of Chlorophenoxy Amine Analogs
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Objective: Synthesize target analogs via nucleophilic substitution with high purity (>95%).

Workflow Diagram:

p-Chlorophenol
+ Dibromoalkane

Etherification
(K2CO3, Acetone, Reflux)

Intermediate:
Bromoalkoxy Benzene

Amination
(Sec. Amine, KI, MeCN)

Purification
(Column Chrom. / Recryst.)

Target Analog
(HCl Salt Formation)

Click to download full resolution via product page

Caption: Two-step synthesis workflow: Williamson ether synthesis followed by nucleophilic

substitution with secondary amines.

Detailed Methodology:

Etherification: Dissolve p-chlorophenol (1.0 eq) in anhydrous acetone. Add anhydrous

(2.0 eq) and the appropriate dibromoalkane (3.0 eq to prevent polymerization). Reflux for 12
hours. Monitor via TLC (Hexane:EtOAc 9:1).

Workup: Filter inorganic salts, concentrate filtrate, and purify the bromo-intermediate via

silica gel chromatography.

Amination: Dissolve the intermediate (1.0 eq) in Acetonitrile (

). Add the secondary amine (e.g., Pyrrolidine, 2.0 eq) and a catalytic amount of KI. Reflux for
8-12 hours.

Salt Formation: Dissolve the crude oil in diethyl ether and bubble dry HCl gas to precipitate

the hydrochloride salt. This ensures water solubility for biological testing.

Protocol B: Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI M07-A10 Guidelines.

Inoculum Preparation:

Cultivate bacteria (S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log

phase.
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Adjust turbidity to 0.5 McFarland standard (

CFU/mL).

Dilute 1:100 in MHB to achieve final assay concentration of

CFU/mL.

Plate Setup (96-well):

Columns 1-10: Serial 2-fold dilutions of the test compound (e.g., 64 µg/mL to 0.125

µg/mL).

Column 11 (Growth Control): Bacteria + Solvent (DMSO < 1%).

Column 12 (Sterility Control): Media only.

Incubation:

Seal plates with breathable film.

Incubate at

for 18-24 hours.

Readout:

Visual: Identify the lowest concentration well with no visible turbidity.

Quantitative: Measure

using a microplate reader. MIC is defined as

inhibition of growth compared to control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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